1-(4-Chloro-2-methylphenyl)-2-fluoroethan-1-amine
Description
Properties
Molecular Formula |
C9H11ClFN |
|---|---|
Molecular Weight |
187.64 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C9H11ClFN/c1-6-4-7(10)2-3-8(6)9(12)5-11/h2-4,9H,5,12H2,1H3 |
InChI Key |
HNEOILVMJCIHNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(CF)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation
- Catalyst : Palladium on carbon (Pd/C, 2 wt%) under hydrogen pressure (1 MPa).
- Conditions : 120°C, 1000 rpm stirring, solvent-free.
- Yield : >90% for analogous halogenated aromatic amines.
Hydrazine Hydrate Reduction
- Reagents : Hydrazine hydrate (80% w/w) with tin tetrachloride (SnCl₄) as a catalyst.
- Conditions : Methanol solvent, 70–75°C, 12-hour reaction.
- Advantage : Avoids high-pressure equipment.
Phase Transfer Catalysis (PTC)
PTC optimizes biphasic reactions, particularly for thiocyanate incorporation:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Tetrabutylammonium bromide (TBAB) | |
| Solvent system | Aprotic solvent/water | |
| Temperature | Reflux (~110°C in toluene) | |
| Reaction time | 1–3 hours |
This method achieves higher yields (up to 88%) for structurally similar amines by minimizing side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | Simplicity, scalability | Requires halogenated precursors |
| Catalytic Hydrogenation | >90 | High efficiency | High-pressure conditions |
| Hydrazine Reduction | 70–80 | Ambient pressure | Longer reaction times |
| Phase Transfer Catalysis | 80–88 | Enhanced selectivity | Specialized catalysts needed |
Structural Confirmation and Purity
- Spectroscopic data :
- ¹H NMR (CDCl₃) : δ 7.29 (d, J = 8.0 Hz, 2H), 3.87 (s, 2H).
- IR (KBr) : 1762 cm⁻¹ (C=O stretch), 1219 cm⁻¹ (C-F).
- Chromatography : LCMS purity >99%.
Challenges and Optimization
- Impurity control : Slow addition of ketone intermediates to amines (>1 hour) reduces byproducts.
- Solvent selection : Toluene or methylcyclohexane improves reaction homogeneity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-methylphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)-2-fluoroethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-2-fluoroethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, the compound may interact with specific enzymes to inhibit or activate their function, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Dual halogenation (Cl and F) in analogs like and increases electronegativity, which may influence receptor binding.
- Salt Forms : Hydrochloride or hydrobromide salts (e.g., ) improve solubility, a critical factor in drug formulation.
Physicochemical Properties
- Molecular Weight : Most analogs fall within 170–206 g/mol, aligning with Lipinski’s rule for drug-likeness.
- Solubility : Hydrochloride/hydrobromide salts (e.g., ) exhibit higher aqueous solubility than free amines.
- Thermal Stability : Fluorine substitution generally increases thermal stability due to strong C-F bonds .
Biological Activity
1-(4-Chloro-2-methylphenyl)-2-fluoroethan-1-amine, a fluorinated organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules can enhance their pharmacological properties, affecting their metabolic stability and bioactivity. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- A chloro substituent on a methylphenyl ring.
- A fluoroethylamine moiety that may contribute to its biological activity.
The presence of these functional groups can influence the compound's interaction with biological targets, such as receptors or enzymes.
Pharmacological Profile
Research has indicated that fluorinated compounds often exhibit enhanced binding affinity and selectivity towards biological targets. For instance, the fluorine atom can serve as a lipophilic tag, improving membrane permeability and influencing receptor interactions.
Case Studies and Findings
- GABAB Receptor Modulation : Studies have shown that fluorinated β-hydroxy ketones can act as GABAB receptor agonists, which are important for muscle relaxation and managing drug tolerance. The introduction of fluorine in similar scaffolds has been linked to increased potency and selectivity in receptor modulation .
- Anticancer Activity : Fluorinated compounds have been explored for their anticancer properties. For example, gem-difluorinated carbocyclic nucleosides have demonstrated significant stability and efficacy against various cancer cell lines. The structural modifications involving fluorination appear to enhance the therapeutic index of these agents .
- Inhibition Studies : Inhibitory effects on specific enzymes have been noted in various studies involving fluorinated compounds. For instance, compounds designed with similar structural motifs have shown promise as inhibitors of HIF-2α, a target for cancer therapy .
Synthesis
The synthesis of this compound can be approached through several methodologies:
- Reformatsky Reaction : This reaction has been effectively utilized to introduce fluorinated groups into organic frameworks, allowing for the synthesis of biologically relevant molecules .
- Fluorination Techniques : Various methods exist for incorporating fluorine into organic compounds, including nucleophilic substitution reactions and electrophilic fluorination techniques.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of this compound and its biological activity is critical for optimizing its pharmacological properties. Key factors influencing SAR include:
- Substituent Positioning : The position of the chloro and fluoro groups significantly affects binding affinity and selectivity.
- Steric Effects : The size and electronic properties of substituents can alter the compound's interaction with biological targets.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
